CRBN-6-5-5-VHL is a potent and selective cereblon Degrader (PROTAC ®) with a DC50 value of 1.5 nM . It induces complete degradation of cereblon in MM1S cells . It comprises a cereblon E3 ligase ligand joined by a linker to a ligand for the E3 ligase VHL . It is cell-permeable and highly potent heterodimerizer comprising E3 ligases recruiting ligands, namely, pomalidomide and VH032-amine that efficiently knocks down Cereblon (CRBN) .
The synthesis of CRBN-6-5-5-VHL involves the formation of a heteroternary complex and selectively induces CRBN ubiquitination and proteasomal degradation over VHL in a time- and dose-dependent fashion (0.001 to 1 μM) . Higher concentrations (10 μM) cause the degradation of neo-substrates IKZF1 and IKZF3 with no effect on pVHL30 or pVHL19 levels .
The molecular formula of CRBN-6-5-5-VHL is C51H69N7O10S . The exact mass is 971.48 and the molecular weight is 972.212 .
CRBN-6-5-5-VHL readily forms a heteroternary complex and selectively induces CRBN ubiquitination and proteasomal degradation over VHL in a time- and dose-dependent fashion (0.001 to 1 μM) . Higher concentrations (10 μM) cause the degradation of neo-substrates IKZF1 and IKZF3 with no effect on pVHL30 or pVHL19 levels .
The molecular weight of CRBN-6-5-5-VHL is 972.2 g/mol . The molecular formula is C51H69N7O10S .
Crbn-6-5-5-vhl is a compound designed as a hetero-dimerizing molecule that targets the E3 ubiquitin ligases Cereblon and von Hippel-Lindau. This compound is part of a broader class of molecules known as PROTACs (proteolysis-targeting chimeras), which are engineered to induce targeted protein degradation. By utilizing the unique properties of both Cereblon and von Hippel-Lindau, Crbn-6-5-5-vhl facilitates the selective degradation of specific proteins within cells, thereby offering potential therapeutic applications in various diseases, particularly in oncology.
Crbn-6-5-5-vhl is classified under the category of bifunctional small molecules that engage E3 ligases for targeted protein degradation. The design and synthesis of this compound have been discussed in various scientific publications, notably in studies focusing on the crosstalk between E3 ligases and the development of novel PROTACs for therapeutic use .
The synthesis of Crbn-6-5-5-vhl involves several key steps:
Crbn-6-5-5-vhl is characterized by its bifunctional structure, which includes:
The molecular structure typically includes functional groups that enhance solubility and binding affinity, although specific structural data such as molecular weight or precise chemical formula were not detailed in the sources reviewed.
The primary reactions involved in synthesizing Crbn-6-5-5-vhl include:
These reactions are meticulously controlled to avoid side products and ensure that the desired compound is synthesized efficiently.
Crbn-6-5-5-vhl operates by forming a ternary complex that includes the target protein, Cereblon, and von Hippel-Lindau. The mechanism involves:
This mechanism highlights its potential utility in selectively reducing harmful proteins associated with various diseases.
While specific physical properties (such as melting point or solubility) were not detailed in the sources reviewed, general characteristics of similar PROTAC compounds include:
Analytical techniques such as liquid chromatography-mass spectrometry are often employed to confirm purity and structural integrity post-synthesis.
Crbn-6-5-5-vhl has significant potential applications in:
CRBN-6-5-5-VHL is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered to induce targeted protein degradation by simultaneously engaging two distinct E3 ubiquitin ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL). Its molecular weight is 972.21 g/mol (chemical formula: C₅₁H₆₉N₇O₁₀S), and it features a pomalidomide-based CRBN-binding moiety linked to a VHL-targeting ligand (VH032 derivative) through a hexyl-PEG5 spacer, denoted as "6-5-5" in its nomenclature. This configuration enables catalytic, sub-stoichiometric degradation of CRBN with a DC₅₀ of 1.5 nM in MM1S cells, without affecting neo-substrates like IKZF1/Ikaros or IKZF3/Aiolos [1] [5] [9].
The CRBN ligand is derived from pomalidomide, a clinical immunomodulatory drug (IMiD) that binds the thalidomide-binding domain (TBD) of CRBN with high specificity. This ligand exploits CRBN's role as a substrate receptor within the Cullin4-RING E3 ligase complex (CRL4ᶜᴿᴮᴺ). Meanwhile, the VHL ligand originates from VH032, a hydroxyproline-based inhibitor of the VHL-HIF-1α interaction, which recruits the Cullin2-RING ligase complex (CRL2ᵛᴴᴸ). The integration of these ligands creates a molecule that dimerizes CRBN and VHL, forcing their spatial proximity [2] [3] [7].
Structural studies reveal that pomalidomide binds CRBN's tri-Trp pocket, mimicking endogenous degrons, while VH032 occupies the hydrophobic groove of VHL's β-domain. This dual engagement triggers mutual ubiquitination: CRBN is preferentially ubiquitinated and degraded by the recruited VHL complex, while VHL remains stable. The selectivity for CRBN degradation stems from conformational flexibility in its Lon domain, which exposes lysine residues for ubiquitination—a vulnerability less pronounced in VHL [2] [4].
The "6-5-5" linker—a 16-atom chain comprising hexyl (6-carbon) and pentaethylene glycol (PEG5, 5-ethylene oxide units)—bridges the VHL ligand at its tert-leucine terminus and the CRBN ligand at the phthalimide ring. This design balances hydrophilicity, flexibility, and length to optimize ternary complex formation:
Table 1: Linker Architecture and Degradation Efficiency
Linker Segment | Chemical Composition | Function | Impact on DC₅₀ |
---|---|---|---|
Hexyl spacer | C6 alkyl chain | Hydrophobic anchor | Prevents steric clash |
PEG5 | (O-CH₂-CH₂)₅ | Solubility/flexibility | Enables ternary complex stability |
Full linker | 16 atoms | Spatial bridging | Optimizes to 1.5 nM |
Biophysical analyses (e.g., SPR, ITC) confirm the linker's role in promoting a cooperative ternary complex with a Kd < 10 nM. Replacing PEG5 with rigid alkyl chains reduces degradation efficiency by >50-fold, underscoring the necessity of flexibility for productive ubiquitin transfer [10].
CRBN-6-5-5-VHL exemplifies heterodimeric PROTACs, which hijack two distinct E3 ligases. This contrasts with homodimeric counterparts like CM11 (VHL-VHL) or CC15a (CRBN-CRBN), which dimerize identical ligases:
Table 2: PROTAC Scaffold Comparison
Parameter | CRBN-6-5-5-VHL (Heterodimeric) | Homodimeric PROTACs |
---|---|---|
Target specificity | Preferential CRBN degradation | Self-degradation of recruited E3 |
Degradation kinetics | Rapid CRBN depletion (DC₅₀ = 1.5 nM) | Slower (DC₅₀ = 10–100 nM) |
Ligase crosstalk | Induces competitive ubiquitination | Limited to single E3 activity |
Cellular effects | Spares neo-substrates (IKZF1/3) | May degrade non-target proteins |
Heterodimerization uniquely enables ligase hijacking: At low concentrations (≤100 nM), CRBN-6-5-5-VHL induces VHL-mediated ubiquitination of CRBN due to CRBN's solvent-exposed lysines. Conversely, homodimers like CM11 trigger auto-ubiquitination but lack target selectivity. The heterodimer's asymmetric design also circumvents hook effects—loss of activity at high concentrations—observed in homodimers due to binary complex dominance [2] [6].
Structurally, CRBN-6-5-5-VHL diverges from heterodimeric degraders like compound 14a (reported by Steinebach et al.), which use alternative VHL attachments (e.g., phenolic or thioether linkages). The "6-5-5" linker’s PEG-dominated chemistry enhances complex stability over alkyl-based variants, evidenced by sustained CRBN degradation (>48 hours post-treatment) [1] [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1